2-Fluoro-4-(trifluoromethoxy)benzonitrile 2-Fluoro-4-(trifluoromethoxy)benzonitrile
Brand Name: Vulcanchem
CAS No.: 1240256-78-3
VCID: VC2707803
InChI: InChI=1S/C8H3F4NO/c9-7-3-6(14-8(10,11)12)2-1-5(7)4-13/h1-3H
SMILES: C1=CC(=C(C=C1OC(F)(F)F)F)C#N
Molecular Formula: C8H3F4NO
Molecular Weight: 205.11 g/mol

2-Fluoro-4-(trifluoromethoxy)benzonitrile

CAS No.: 1240256-78-3

Cat. No.: VC2707803

Molecular Formula: C8H3F4NO

Molecular Weight: 205.11 g/mol

* For research use only. Not for human or veterinary use.

2-Fluoro-4-(trifluoromethoxy)benzonitrile - 1240256-78-3

Specification

CAS No. 1240256-78-3
Molecular Formula C8H3F4NO
Molecular Weight 205.11 g/mol
IUPAC Name 2-fluoro-4-(trifluoromethoxy)benzonitrile
Standard InChI InChI=1S/C8H3F4NO/c9-7-3-6(14-8(10,11)12)2-1-5(7)4-13/h1-3H
Standard InChI Key IBIPIWRSAUPROW-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1OC(F)(F)F)F)C#N
Canonical SMILES C1=CC(=C(C=C1OC(F)(F)F)F)C#N

Introduction

Property2-Fluoro-4-(trifluoromethyl)benzonitrile2-Fluoro-4-(trifluoromethoxy)benzonitrile
Molecular FormulaC₈H₃F₄N C₈H₃F₄NO
Molecular Weight189.11 g/mol 205.11 g/mol (calculated)
Physical StateSolidLikely solid (extrapolated)
Melting Point103-105 °C Not available in search results
Boiling Point178-180 °C or 190.5±40.0 °C Not available in search results
Density1.358 g/mL at 25 °C or 1.4±0.1 g/cm³ Not available in search results
Flash Point75.6 °C (167-168 °F) Not available in search results

The trifluoromethoxy group generally imparts different electronic properties compared to the trifluoromethyl group, potentially affecting the compound's reactivity, solubility, and biological activity. The trifluoromethoxy group typically contributes to increased lipophilicity and metabolic stability in pharmaceutical applications.

Synthesis Methods

Halogenation and Substitution

Another approach could involve sequential halogenation and substitution reactions, as mentioned in search result for a related compound:

"The first step location bromination: m-trifluoromethyl fluorobenzene, glacial acetic acid, the vitriol oil are put into reactor; Through mixing stirring, temperature rising reflux; Add C₅H₆Br₂N₂O₂ in batches, reacted 5~7 hours, water ice solution wash 4-fluoro-2-methyl bromobenzene trifluoride."

For 2-Fluoro-4-(trifluoromethoxy)benzonitrile, a similar approach could be employed using an appropriate trifluoromethoxy-substituted starting material.

Chemical Reactivity and Stability

Reactive Centers

2-Fluoro-4-(trifluoromethoxy)benzonitrile contains three key reactive centers:

  • The nitrile (cyano) group, which can undergo hydrolysis, reduction, and addition reactions

  • The aromatic ring, which may participate in electrophilic aromatic substitution, though reactivity is diminished by the electron-withdrawing groups

  • The trifluoromethoxy group, which imparts specific electronic properties and potential for metabolic transformations

Stability Considerations

Based on the properties of related compounds, 2-Fluoro-4-(trifluoromethoxy)benzonitrile likely exhibits:

  • Thermal stability up to its melting point

  • Resistance to hydrolysis under neutral conditions

  • Sensitivity to strong nucleophiles that might attack the nitrile group

  • Stability in storage at ambient temperature, similar to 2-Fluoro-4-(trifluoromethyl)benzonitrile which has a "Storage Temperature: Ambient"

Applications and Research Significance

Agricultural Chemistry

Fluorinated aromatic compounds are widely used in agricultural applications:

"It is used in formulating agrochemicals, such as herbicides and pesticides, due to its effectiveness in targeting specific plant processes while minimizing environmental impact."

The trifluoromethoxy group may provide additional benefits in terms of bioavailability and persistence compared to the trifluoromethyl group found in the analogous compound.

Material Science Applications

Based on information about related compounds, 2-Fluoro-4-(trifluoromethoxy)benzonitrile might find applications in:

"Creating advanced materials, including polymers and coatings, that require enhanced thermal stability and chemical resistance, making them suitable for harsh environments."

The trifluoromethoxy group potentially provides different material properties compared to trifluoromethyl-substituted compounds, possibly enhancing surface properties or interfacial behaviors.

Hazard CategoryClassification for 2-Fluoro-4-(trifluoromethyl)benzonitrile
GHS SymbolGHS07
Signal WordWarning
Hazard StatementsH302-H312-H315-H319-H332-H335
Precautionary StatementsP261-P280-P305 + P351 + P338
Risk PhrasesR20/21/22; R36/37/38
Safety PhrasesS26-S36/37/39-S45
Hazard Class6.1
WGK Germany3

Analytical Methods and Characterization

Chromatographic Methods

For purity analysis and separation, the following techniques would likely be applicable:

  • High-Performance Liquid Chromatography (HPLC)

  • Gas Chromatography (GC)

  • Thin-Layer Chromatography (TLC)

Structure-Activity Relationships

Electronic Effects

The trifluoromethoxy group in 2-Fluoro-4-(trifluoromethoxy)benzonitrile exerts different electronic effects compared to the trifluoromethyl group in the analogous compound. The trifluoromethoxy group:

  • Is more electron-withdrawing through inductive effects

  • Has different resonance properties due to the oxygen atom

  • Creates distinct electronic distribution, affecting reactivity patterns

  • Potentially influences the acidity of neighboring protons differently

Steric Considerations

The trifluoromethoxy group occupies a different spatial arrangement than the trifluoromethyl group, which may impact:

  • Molecular recognition in biological systems

  • Crystal packing arrangements

  • Intermolecular hydrogen bonding patterns

  • Rotational barriers and conformational preferences

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